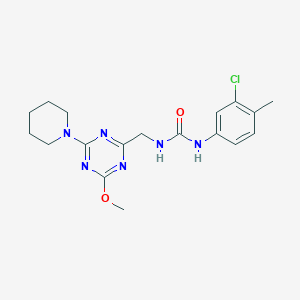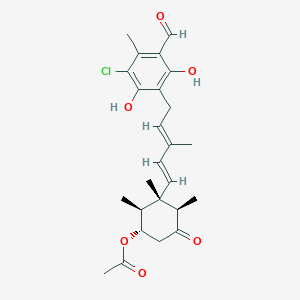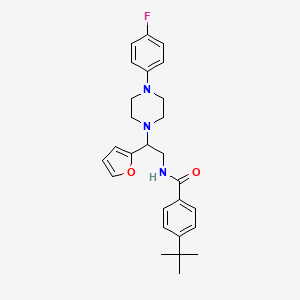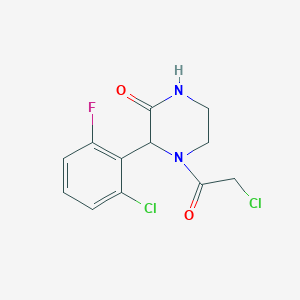![molecular formula C13H10Cl3NO B2882188 4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol CAS No. 1036577-07-7](/img/structure/B2882188.png)
4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol” is a biochemical used for proteomics research . It has a molecular formula of C13H10Cl3NO and a molecular weight of 302.58 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C13H10Cl3NO . More detailed structural information, such as bond lengths and angles, would typically be obtained through techniques like X-ray crystallography .Physical and Chemical Properties Analysis
The compound has a molecular weight of 302.58 . Other physical and chemical properties such as melting point, solubility, and conductance are not provided in the search results.科学的研究の応用
Synthesis and Chemical Properties
The synthesis of related compounds involves complex chemical reactions aimed at producing substances with potential antimicrobial properties or for use in further chemical transformations. For example, the synthesis of formazans from a Mannich base, which includes similar chemical structures, has been demonstrated to exhibit moderate antimicrobial activity against certain bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This indicates the potential application of such compounds in developing new antimicrobial agents.
Environmental Applications
Research into the oxidative transformation of triclosan and chlorophene by manganese oxides reveals these compounds' susceptibility to rapid oxidation, leading to their transformation in environmental contexts (Zhang & Huang, 2003). This process is essential for understanding how such compounds behave in water and soil, potentially leading to methods for mitigating their environmental impact.
Anticancer Activity
The synthesis and characterization of Schiff bases, including related chemical structures, show potential anticancer activity. Specific compounds have been tested against cancer cell lines, demonstrating their efficacy in inhibiting cancer cell growth (Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, & Haider, 2020). This suggests the possibility of utilizing such compounds in developing new anticancer therapies.
Corrosion Inhibition
Amine derivative compounds, including structures similar to "4-Chloro-2-{[(2,5-dichlorophenyl)amino]methyl}phenol," have been investigated for their corrosion inhibition performance on mild steel in acidic environments (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020). These findings are crucial for developing new corrosion inhibitors that protect industrial equipment and infrastructure.
Photocatalytic Degradation
Studies on the visible-light-induced photocatalytic degradation of 4-chlorophenol and similar phenolic compounds highlight the potential of using photocatalysis for environmental remediation, particularly in water treatment applications (Kim & Choi, 2005). This research points towards innovative methods for breaking down persistent organic pollutants in the environment.
作用機序
将来の方向性
特性
IUPAC Name |
4-chloro-2-[(2,5-dichloroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO/c14-9-2-4-13(18)8(5-9)7-17-12-6-10(15)1-3-11(12)16/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYLCPVMJYHZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNC2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882106.png)


![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2882114.png)




![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)

![4-(4-fluorophenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2882124.png)
![(2Z)-N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-imine](/img/structure/B2882125.png)
![2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol](/img/structure/B2882127.png)

